molecular formula C8H11NO B13100527 (S)-6,7,8,8A-tetrahydroindolizin-3(5H)-one

(S)-6,7,8,8A-tetrahydroindolizin-3(5H)-one

Cat. No.: B13100527
M. Wt: 137.18 g/mol
InChI Key: LFCFCWLFQIPDPF-ZETCQYMHSA-N
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Description

(S)-6,7,8,8A-tetrahydroindolizin-3(5H)-one is a chiral compound belonging to the indolizidine family. This compound is characterized by a fused bicyclic structure, which includes a pyrrolidine ring fused to a pyridine ring. The stereochemistry at the 8A position is of particular interest, as it can significantly influence the compound’s biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6,7,8,8A-tetrahydroindolizin-3(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the use of a pyridine derivative and a suitable nucleophile to form the indolizidine core. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of a precursor compound under high pressure and temperature. Catalysts such as palladium on carbon or platinum oxide are commonly used. The process is optimized to ensure high yield and purity of the desired enantiomer.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced indolizidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or at the carbon atoms adjacent to the nitrogen. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Oxidized indolizidine derivatives.

    Reduction: Reduced indolizidine derivatives.

    Substitution: Alkylated or acylated indolizidine derivatives.

Scientific Research Applications

(S)-6,7,8,8A-tetrahydroindolizin-3(5H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of various fine chemicals.

Mechanism of Action

The mechanism of action of (S)-6,7,8,8A-tetrahydroindolizin-3(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may activate receptors by mimicking the action of natural ligands. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

    Indolizidine: A structurally similar compound with a fused bicyclic structure but lacking the specific stereochemistry of (S)-6,7,8,8A-tetrahydroindolizin-3(5H)-one.

    Pyrrolizidine: Another bicyclic compound with a different arrangement of nitrogen and carbon atoms.

    Quinolizidine: A related compound with a similar bicyclic structure but different functional groups.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of a lactam ring. This gives it distinct chemical and biological properties compared to other indolizidine derivatives. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(8aS)-6,7,8,8a-tetrahydro-5H-indolizin-3-one

InChI

InChI=1S/C8H11NO/c10-8-5-4-7-3-1-2-6-9(7)8/h4-5,7H,1-3,6H2/t7-/m0/s1

InChI Key

LFCFCWLFQIPDPF-ZETCQYMHSA-N

Isomeric SMILES

C1CCN2[C@@H](C1)C=CC2=O

Canonical SMILES

C1CCN2C(C1)C=CC2=O

Origin of Product

United States

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